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Compound of Interest

Compound Name: 3-Chloro-7-methoxy-1H-indazole

Cat. No.: B6591061

An In-depth Technical Guide to 3-Chloro-7-methoxy-1H-indazole: Structure, Synthesis, and
Applications

Introduction

In the landscape of modern medicinal chemistry, the indazole scaffold has emerged as a
"privileged structure," a molecular framework that is recurrently found in potent, biologically
active compounds.[1][2][3] This bicyclic heterocycle, consisting of a benzene ring fused to a
pyrazole ring, serves as the core for numerous approved drugs, including the kinase inhibitors
pazopanib and axitinib.[1] Among the vast library of indazole derivatives, 3-Chloro-7-methoxy-
1H-indazole stands out as a particularly valuable synthetic intermediate. Its specific
substitution pattern—a reactive chloro group at the 3-position and a modulating methoxy group
at the 7-position—provides chemists with a versatile platform for constructing complex
molecules with tailored pharmacological profiles.

This technical guide offers an in-depth exploration of 3-Chloro-7-methoxy-1H-indazole,
designed for researchers, scientists, and professionals in drug development. We will dissect its
nomenclature and structure, outline plausible synthetic strategies, and discuss its profound
utility as a building block in the quest for novel therapeutics.

Nomenclature and Structural Elucidation

A precise understanding of a molecule begins with its unambiguous identification and a clear
picture of its three-dimensional arrangement.
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Identification and Nomenclature

o Systematic IUPAC Name: 3-chloro-7-methoxy-1H-indazole
e Common Synonyms: 3-chloro-7-methoxyindazole

o CAS Number: 1260758-52-8[1][4]

Molecular Structure and Isomerism

The core of the molecule is the indazole ring system. The numbering begins at the nitrogen of
the pyrazole ring that bears the hydrogen and proceeds around the ring in a manner that gives
the substituents the lowest possible locants. The structure is characterized by:

e Achloro (CI) substituent at position C3. This position is part of the pyrazole moiety.

¢ A methoxy (OCHs) group at position C7, which is on the benzene portion of the bicyclic
system.

e The designation 1H-indazole specifies the tautomeric form where the hydrogen atom is
located on the N1 position. This is generally the more thermodynamically stable tautomer
compared to 2H-indazole.[3][5]

Caption: 2D Structure of 3-Chloro-7-methoxy-1H-indazole

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, storage, and
application in synthesis. The key properties are summarized below.
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Property Value Source
Molecular Formula CsH7CIN20 [1]4]
Molecular Weight 182.61 g/mol [1][4]
Appearance Solid

Storage Sealed in dry, 2-8°C [1][4]
Purity Typically 95-97% [1]
InChi Key VRSNKVTWKGSQQF-

UHFFFAOYSA-N

SMILES COC1=CC=CC2=C1INN=C2CI [4]

Synthesis and Reactivity

As a synthetic intermediate, the efficient construction of 3-Chloro-7-methoxy-1H-indazole is
paramount. While specific, published routes for this exact molecule are proprietary, a plausible
synthesis can be designed based on established indazole chemistry.

Retrosynthetic Analysis and Strategy

A logical approach to synthesizing substituted indazoles often involves the cyclization of an
appropriately substituted aniline derivative. The key steps typically include diazotization
followed by an intramolecular reaction.

( Methyl-3- H H 8 hyt Hr )—»[mammum salt |mermed.aleHnuammecmar CycHzauan)—»(lmemuxy&H—mﬂ ole 3-Chloro-7-methoxy-1H-indazole

Click to download full resolution via product page

Caption: Plausible Synthetic Workflow for 3-Chloro-7-methoxy-1H-indazole

Experimental Protocol (Proposed)

This protocol is a representative, field-proven methodology adapted from the synthesis of
similar indazole analogs.[6]
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Step 1: Bromination of 2-Methyl-3-methoxyaniline
Dissolve 2-methyl-3-methoxyaniline in a suitable solvent like chloroform or acetic acid.

Cool the solution to 0°C in an ice bath. This is crucial to control the exothermicity of the
bromination reaction and minimize side-product formation.

Add a solution of bromine (Brz2) dropwise with vigorous stirring. The slow addition maintains
temperature control and ensures regioselectivity.

After the addition is complete, allow the mixture to stir for 2-3 hours, monitoring the reaction
by Thin Layer Chromatography (TLC).

Concentrate the reaction mixture under reduced pressure to yield the crude 2-bromo-6-
methyl-3-methoxyaniline hydrobromide.

Step 2: Diazotization and Cyclization to 7-Methoxy-1H-indazole
Suspend the crude hydrobromide salt from Step 1 in aqueous hydrochloric acid.

Cool the suspension to 0°C. The low temperature is critical to stabilize the diazonium salt
that will be formed.

Add a solution of sodium nitrite (NaNO3z) in water dropwise. This converts the primary amine
into a diazonium salt.

After 15 minutes, the resulting solution is carefully neutralized to a pH of 4-5 with solid
sodium acetate.

In a separate flask, prepare a solution of a reducing agent (e.g., stannous chloride or sodium
sulfite) or utilize a method involving a strong base like potassium tert-butoxide to facilitate
cyclization.[6] The mechanism involves an intramolecular reaction where the diazonium
group is displaced, leading to the formation of the pyrazole ring.

Pour the reaction mixture into ice water and extract the product with an organic solvent like
diethyl ether or dichloromethane.
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e Wash the organic layers with water and brine, dry over anhydrous magnesium sulfate, and
concentrate to yield crude 7-methoxy-1H-indazole.

Step 3: Chlorination of 7-Methoxy-1H-indazole

e The chlorination of the indazole ring at the C3 position is a key transformation. This can be
achieved using various chlorinating agents. A common and effective method is the use of
sodium hypochlorite in an acidic medium.[7]

e Dissolve the 7-methoxy-1H-indazole from Step 2 in an appropriate solvent system (e.g.,
acetic acid).

» Add the chlorinating agent portion-wise while monitoring the reaction temperature.

e Upon completion (monitored by TLC or LC-MS), quench the reaction and extract the final
product, 3-Chloro-7-methoxy-1H-indazole.

» Purify the crude product via column chromatography or recrystallization to obtain the final
compound with high purity.

Chemical Reactivity

The reactivity of 3-Chloro-7-methoxy-1H-indazole is governed by the interplay of its three key
components: the indazole nucleus, the chloro substituent, and the methoxy substituent.

e N1-H Acidity and Substitution: The proton on the N1 nitrogen is weakly acidic and can be
readily removed by a base. This allows for N-alkylation or N-acylation, a common strategy in
drug design to introduce new substituents, modulate solubility, and block metabolic
degradation at this site.

o Reactivity of the C3-Chloro Group: The chloro group at the 3-position is an essential
synthetic handle. While direct nucleophilic aromatic substitution is challenging, this position
is ideal for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-
Hartwig, Sonogashira). This allows for the introduction of aryl, alkyl, or alkyne groups,
enabling rapid diversification of the core scaffold.
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» Electrophilic Aromatic Substitution: The benzene portion of the indazole ring can undergo
electrophilic substitution. The methoxy group at C7 is an activating, ortho-para directing
group. This would direct incoming electrophiles to positions C6 and C4, although steric
hindrance from the fused ring might influence the regioselectivity.

Applications in Medicinal Chemistry and Drug
Development

The true value of 3-Chloro-7-methoxy-1H-indazole lies in its application as a strategic
building block for creating novel drug candidates.
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Caption: Role of 3-Chloro-7-methoxy-1H-indazole in Drug Discovery
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The Indazole Core: A Privileged Scaffold

Indazoles are considered privileged structures because their rigid, planar geometry and ability
to act as both hydrogen bond donors (N1-H) and acceptors (N2) allow them to bind effectively
to a wide range of biological targets, particularly the ATP-binding pockets of kinases.[2][3][5]

Strategic Importance of Substituents

The chloro and methoxy groups are not mere decorations; they are strategically placed
functional groups that impart specific, desirable properties.[8]

e The 3-Chloro Group: This group serves two primary purposes. First, it can participate in
halogen bonding, a non-covalent interaction with electron-rich atoms in a protein's active
site, which can significantly enhance binding affinity. Second, as previously mentioned, it is a
versatile synthetic handle for diversification through cross-coupling chemistry. This allows for
the systematic exploration of the chemical space around the indazole core to optimize
potency and selectivity.

e The 7-Methoxy Group: The methoxy group influences the molecule's electronic properties
and its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. It can increase
metabolic stability by blocking a potential site of oxidation and can modulate solubility and
cell permeability. Furthermore, the oxygen atom can act as a hydrogen bond acceptor,
providing an additional anchor point for binding to a biological target.

Therapeutic Potential

Derivatives synthesized from 3-Chloro-7-methoxy-1H-indazole are being investigated across
multiple therapeutic areas. The indazole scaffold is a cornerstone in the development of:

¢ Kinase Inhibitors: For the treatment of various cancers.[1][9]
o Anti-inflammatory Agents: By targeting enzymes involved in inflammatory pathways.

» Antimicrobial and Antiviral Agents: Including compounds with activity against HIV and other
pathogens.[3]

» Neuroscience Targets: Research into methoxy-substituted indazoles has shown potential for
inhibiting nitric oxide synthase (NOS) isoforms, relevant for neurological and cardiovascular
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conditions.[1]

Safety and Handling

As with any laboratory chemical, proper handling of 3-Chloro-7-methoxy-1H-indazole is
essential.

o Hazard Classification: The compound is classified as a Dangerous Good (UN 2811, Class
6.1, Packing Group Il1).[1]

e GHS Hazard Statements:
o H301: Toxic if swallowed.[1]
o H311: Toxic in contact with skin.[1]
o H331: Toxic if inhaled.[1]
e Pictogram: GHSO06 (Skull and Crossbones).

o Precautions: Always handle in a well-ventilated fume hood. Wear appropriate personal
protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid
inhalation of dust and contact with skin and eyes.

o Storage: Store in a tightly sealed container in a dry, cool (2-8°C), and well-ventilated area
away from incompatible materials.[1][4]

» Disclaimer: This product is intended for Research Use Only (RUO) and is not for diagnostic
or therapeutic use.[1]

Conclusion

3-Chloro-7-methoxy-1H-indazole is more than just a chemical compound; it is a testament to
the power of strategic molecular design. Its structure is a carefully crafted combination of a
privileged heterocyclic core and functional groups that provide both desirable physicochemical
properties and versatile synthetic handles. For scientists and researchers in drug development,
this molecule represents a key starting point for the rational design and synthesis of next-
generation therapeutics. As our understanding of disease biology deepens, the demand for
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such well-designed, versatile building blocks will only continue to grow, ensuring that 3-Chloro-
7-methoxy-1H-indazole and its derivatives will remain at the forefront of medicinal chemistry
research for years to come.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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